molecular formula C9H6O6 B1458972 1,3,5-Benzene-2,4,6-D3-tricarboxylic acid CAS No. 62790-27-6

1,3,5-Benzene-2,4,6-D3-tricarboxylic acid

Cat. No.: B1458972
CAS No.: 62790-27-6
M. Wt: 213.16 g/mol
InChI Key: QMKYBPDZANOJGF-CBYSEHNBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Benzene-2,4,6-D3-tricarboxylic acid is a useful research compound. Its molecular formula is C9H6O6 and its molecular weight is 213.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

1,3,5-Benzene-2,4,6-D3-tricarboxylic acid plays a significant role in biochemical reactions, particularly in the formation of hydrogen-bonded networks. It interacts with various enzymes, proteins, and other biomolecules through its carboxyl groups, which can form hydrogen bonds and ionic interactions. For instance, it can interact with hydroxyl pyridines to form stable supramolecular hydrogels . These interactions are crucial for the compound’s ability to form structured networks and influence biochemical pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form hydrogen-bonded networks can impact the structural integrity of cellular components and alter the behavior of cells. For example, its interaction with hydroxyl pyridines to form hydrogels can affect cellular adhesion and migration .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form hydrogen bonds and interact with biomolecules. The carboxyl groups on the benzene ring can bind to specific sites on enzymes and proteins, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and alterations in cellular pathways. The compound’s ability to form stable hydrogen-bonded networks is a key factor in its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under standard conditions but can degrade under extreme conditions. Long-term studies have shown that it can maintain its structural integrity and continue to influence cellular functions over extended periods. Its stability and effectiveness can be affected by factors such as temperature and pH .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can positively influence metabolic pathways and cellular functions. At high doses, it can exhibit toxic or adverse effects, such as disrupting cellular integrity and causing oxidative stress. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into biochemical processes. The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. Its role in forming hydrogen-bonded networks also affects the efficiency of metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments. The compound’s ability to form stable networks can influence its distribution and impact its overall effectiveness in biochemical processes .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity and function. Targeting signals and post-translational modifications can direct the compound to particular organelles, such as the nucleus or mitochondria. Its presence in these compartments can influence cellular processes and contribute to its overall biochemical effects .

Properties

IUPAC Name

2,4,6-trideuteriobenzene-1,3,5-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3H,(H,10,11)(H,12,13)(H,14,15)/i1D,2D,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKYBPDZANOJGF-CBYSEHNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])C(=O)O)[2H])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,5-Benzene-2,4,6-D3-tricarboxylic acid
Reactant of Route 2
1,3,5-Benzene-2,4,6-D3-tricarboxylic acid
Reactant of Route 3
Reactant of Route 3
1,3,5-Benzene-2,4,6-D3-tricarboxylic acid
Reactant of Route 4
1,3,5-Benzene-2,4,6-D3-tricarboxylic acid
Reactant of Route 5
Reactant of Route 5
1,3,5-Benzene-2,4,6-D3-tricarboxylic acid
Reactant of Route 6
1,3,5-Benzene-2,4,6-D3-tricarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.